molecular formula C20H28N4O2 B5652376 N,N-dimethyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-1-(3-methylphenyl)-2-oxoethanamine

N,N-dimethyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-1-(3-methylphenyl)-2-oxoethanamine

Cat. No. B5652376
M. Wt: 356.5 g/mol
InChI Key: RHQNFLHPKXJJOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves converting organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted to produce the target compounds. The synthesis process utilizes modern techniques and involves multiple steps, including the use of N,N-dimethylformamide (DMF) and sodium hydride (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by weak intramolecular interactions such as C—H⋯N, which play a significant role in the stability and reactivity of these molecules (Wang et al., 2006). These structural features are crucial for understanding the compound's behavior in various chemical contexts.

Chemical Reactions and Properties

Chemical reactions involving the specified compound class often result in the formation of novel structures with potentially significant biological activities. The reactions include nucleophilic substitutions and condensation reactions, leading to a wide variety of products with diverse chemical properties (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are essential for their application in various fields. X-ray diffraction studies provide insights into the crystal structure, confirming the molecular geometry and intermolecular interactions that contribute to the compound's stability and reactivity (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. Research shows that compounds in this class can undergo various chemical reactions, leading to products with potential biological activities. The substituents on the phenyl ring, for example, play a crucial role in determining the compound's chemical behavior and biological activity (Malhotra et al., 2012).

properties

IUPAC Name

2-(dimethylamino)-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14-6-5-7-17(12-14)19(23(3)4)20(25)24-10-8-16(9-11-24)13-18-21-15(2)26-22-18/h5-7,12,16,19H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNFLHPKXJJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N2CCC(CC2)CC3=NOC(=N3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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